9-Hydroxynon-7-ynoic acid is a linear alkynyl compound characterized by its unique structural features, including a hydroxyl group and an alkyne functional group. This compound belongs to a class of bioactive molecules that have garnered interest due to their potential therapeutic applications, particularly in the fields of medicine and pharmacology. The compound is notable for its presence in various natural sources, including certain fungi, which may contribute to its biological activities.
9-Hydroxynon-7-ynoic acid has been identified in several fungal species, particularly those known for their bioactive metabolites. Research indicates that compounds similar to 9-hydroxynon-7-ynoic acid are often isolated from mushrooms and other fungi, which serve as rich sources of alkynyl-containing compounds with diverse biological activities .
This compound can be classified as an alkynyl fatty acid due to its alkyne functional group and hydrocarbon chain. It falls within the broader category of bioactive natural products, which are organic compounds produced by living organisms that have significant effects on biological systems.
The synthesis of 9-hydroxynon-7-ynoic acid can be achieved through several methods, including:
The synthetic route often requires careful control of reaction conditions to ensure the stability of the alkyne moiety while introducing functional groups like hydroxyls. Techniques such as chromatography and spectroscopic methods (NMR, mass spectrometry) are employed for purification and characterization.
The molecular structure of 9-hydroxynon-7-ynoic acid includes:
9-Hydroxynon-7-ynoic acid participates in various chemical reactions typical for alkynes and alcohols:
Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic media) to facilitate transformation while maintaining the integrity of the alkyne bond.
The mechanism by which 9-hydroxynon-7-ynoic acid exerts its biological effects is not fully elucidated but may involve:
Studies indicate that related alkynyl compounds exhibit significant antimicrobial activity against various pathogens, suggesting a potential mechanism involving membrane disruption or inhibition of nucleic acid synthesis.
9-Hydroxynon-7-ynoic acid has potential applications in several scientific fields:
The synthesis of alkyne-functionalized carboxylic acids like 9-hydroxynon-7-ynoic acid posed early challenges due to the need for regioselective alkyne insertion while preserving acid sensitivity. Initial approaches (pre-1990s) relied on stoichiometric reagents and harsh conditions. The Grob fragmentation of bicyclic precursors, exemplified by Corey’s 1964 β-caryophyllene synthesis, demonstrated the feasibility of generating medium-chain alkynes via ring expansion but suffered from multi-step sequences and low yields (<20%) for nine-carbon chains [8]. Acyloin condensations of diesters (Prelog-Stoll method) enabled cyclononanone formation but lacked alkyne incorporation capabilities [8].
The advent of transition-metal-mediated couplings in the 1980s–2000s revolutionized alkyne insertion. Stoichiometric organocopper reagents enabled C–C bond formation at carboxyl termini, but regiocontrol in unsymmetrical alkynes remained problematic. Seminal work on Pd/Cu-catalyzed Sonogashira coupling allowed C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, yet aliphatic substrates exhibited poor reactivity. This limitation drove the development of direct alkyne carboxylation strategies using CO₂ or oxidative alkyne-acid couplings, though yields for C9 chains rarely exceeded 50% [4] [8].
Modern hydroxylation techniques for terminal alkynes emphasize regioselective oxygen insertion at the propargylic position. Copper catalysis dominates this field due to its cost-effectiveness and biocompatibility:
Table 1: Copper-Catalyzed Systems for Propargylic Hydroxylation
| Catalyst System | Oxidant | Ligand | Yield (%) | Key Advantage |
|---|---|---|---|---|
| CuI/TMEDA | O₂ | Tetramethylethylenediamine | 84 | High functional group tolerance |
| CuCl₂/Brij® 35 | O₂ | Amphiphilic surfactant | 95 | Aqueous phase compatibility |
| CuI/L6 (imidazolyl pyridine) | KOH | 5-Bromo-2-(1H-imidazol-2-yl)pyridine | 88 | Electron-deficient substrate activation |
Emerging transition metal-free approaches include boron-mediated C–H hydroxylation. Using BBr₃ as a borylating agent and NaBO₃ as an oxidant, ortho-hydroxylation of carboxylic acid derivatives proceeds at 25°C with 66–92% yields. This method avoids competing alkyne protodeboronation, making it suitable for alkynoic acid substrates [10].
Microbial synthesis of 9-hydroxynon-7-ynoic acid leverages multienzyme cascades to install the alkyne and hydroxyl moieties regioselectively. Key advances include:
Table 2: Microbial Pathways for Hydroxy Alkyne Synthesis
| Host Strain | Enzymes Expressed | Precursor | Titer (mg/L) | Key Modification |
|---|---|---|---|---|
| E. coli BL21(DE3) | Δ9-Desaturasemut/P450 BM3F87A | Octanoic acid | 155 | ΔfadE knockout to prevent degradation |
| E. coli K12 | DesA (Δ12-desaturase)/ADHBs | γ-Linolenic acid | 277 | Ferredoxin cofactor engineering |
| E. coli JM109 | Fatty acid hydratase/P450Rh | Oleic acid | 98 | fadR::kanR for unsaturated FA accumulation |
Challenges persist in membrane protein stability and oxygen diffusion. Overexpression of Synechocystis DesA in E. coli causes rapid enzyme inactivation due to proteolytic degradation; fusion with maltose-binding protein (MBP) increases soluble expression 4-fold [5]. Microaerobic bioreactors (5% O₂) enhance hydroxylase activity by 60% while minimizing alkyne overoxidation [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: